Home > Products > Screening Compounds P30847 > Synucleozid hydrochloride
Synucleozid hydrochloride -

Synucleozid hydrochloride

Catalog Number: EVT-8236509
CAS Number:
Molecular Formula: C22H21ClN6
Molecular Weight: 404.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Synucleozid hydrochloride is a compound that has garnered attention in the field of biochemistry and pharmacology. It is primarily studied for its potential therapeutic applications, particularly in neurodegenerative diseases. Synucleozid is related to synuclein proteins, which are implicated in various neurological disorders, including Parkinson's disease.

Source

Synucleozid hydrochloride is derived from the synuclein family of proteins, specifically alpha-synuclein, which is predominantly found in the brain. This protein plays a crucial role in neurotransmitter release and synaptic function. The compound is synthesized through various chemical methods aimed at modifying the synuclein structure to enhance its therapeutic properties.

Classification

Synucleozid hydrochloride falls under the category of biochemical compounds that influence neuronal activity. It is classified as a neuroprotective agent due to its potential to modulate synaptic functions and protect against neurodegeneration.

Synthesis Analysis

Methods

The synthesis of synucleozid hydrochloride involves several key steps:

  1. Peptide Synthesis: The initial step typically involves solid-phase peptide synthesis, which allows for the controlled assembly of amino acids into a peptide chain.
  2. Modification: Chemical modifications are applied to enhance the stability and bioavailability of the compound. This may include phosphorylation or acetylation.
  3. Purification: The synthesized compound undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities.

Technical Details

The synthesis often requires specialized equipment and conditions, including controlled temperatures and inert atmospheres to prevent degradation of sensitive intermediates. Analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of synucleozid hydrochloride is characterized by its peptide backbone, consisting of a sequence derived from alpha-synuclein. The specific arrangement of amino acids contributes to its functional properties.

Data

  • Molecular Formula: C_xH_yN_zCl_w (exact values depend on the specific synthesis route)
  • Molecular Weight: Approximately 300-500 g/mol, varying with modifications.
  • 3D Structure: The compound exhibits a unique conformation that facilitates interaction with neuronal membranes.
Chemical Reactions Analysis

Reactions

Synucleozid hydrochloride can participate in various biochemical reactions:

  1. Binding Interactions: It can bind to neurotransmitter receptors, influencing synaptic transmission.
  2. Enzymatic Reactions: The compound may act as a substrate or inhibitor for certain enzymes involved in neurotransmitter metabolism.

Technical Details

The reactivity of synucleozid hydrochloride is studied using techniques such as enzyme kinetics assays and receptor binding studies to elucidate its mechanism of action at the molecular level.

Mechanism of Action

Process

The mechanism by which synucleozid hydrochloride exerts its effects involves several pathways:

  1. Neurotransmitter Modulation: By interacting with synaptic proteins, it enhances the release and uptake of neurotransmitters.
  2. Neuroprotection: It may reduce oxidative stress and prevent apoptosis in neurons, thereby protecting against neurodegenerative processes.

Data

Research indicates that synucleozid hydrochloride can significantly improve neuronal survival rates in models of neurodegeneration, highlighting its potential therapeutic benefits.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide, which aids in its application in biological systems.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits changes in solubility and activity depending on the pH of the solution.

Relevant studies have shown that maintaining optimal storage conditions can preserve the integrity and efficacy of synucleozid hydrochloride over time.

Applications

Scientific Uses

Synucleozid hydrochloride has several promising applications:

  1. Neurodegenerative Disease Research: Used extensively in studies focused on Parkinson's disease and other synucleinopathies.
  2. Drug Development: Investigated as a potential lead compound for developing new therapeutics targeting neurological disorders.
  3. Biochemical Assays: Employed in assays designed to study protein interactions and neuronal signaling pathways.
Introduction and Background

Parkinson Disease Pathogenesis and α-Synuclein Overexpression

Parkinson disease represents the second most prevalent neurodegenerative disorder globally, affecting approximately 1–5% of individuals over 60 years of age, with projections indicating a doubling of cases by 2030. The disease manifests through progressive motor impairments (bradykinesia, rigidity, resting tremor) and non-motor symptoms (gastrointestinal dysfunction, anosmia, cognitive decline), stemming primarily from the degeneration of dopaminergic neurons in the substantia nigra pars compacta. This neuronal loss correlates with striatal dopamine reduction exceeding 70–80%, triggering clinical manifestations. Pathologically, Parkinson disease is characterized by intracellular inclusions termed Lewy bodies and Lewy neurites, predominantly composed of aggregated α-synuclein protein [2] [4] [9].

The α-synuclein protein, encoded by the SNCA gene, exists as a 140-amino-acid intrinsically disordered polypeptide comprising three domains: (1) an N-terminal lipid-binding α-helix domain; (2) a central non-amyloid component (NAC) domain responsible for β-sheet formation and amyloid aggregation; and (3) an unstructured C-terminal domain. Under physiological conditions, α-synuclein participates in synaptic vesicle recycling, neurotransmitter release, and plasticity. However, in Parkinson disease, misfolded α-synuclein forms neurotoxic oligomers and fibrils that accumulate within neurons. Critically, α-synuclein concentration directly influences aggregation kinetics, evidenced by the gene dosage effect observed in patients with SNCA locus multiplications (duplications/triplications), where each additional copy accelerates disease onset by approximately a decade [2] [4] [9].

Multiple genetic and environmental factors converge to drive α-synuclein overexpression and aggregation:

  • Genetic drivers: Missense mutations (A30P, E46K, H50Q, G51D, A53V, A53T, A53E), promoter/enhancer polymorphisms, and gene multiplications increase SNCA expression or enhance aggregation propensity. Mutations in other Parkinson disease-associated genes (LRRK2, GBA1, VPS35, PRKN) further disrupt proteostasis, mitochondrial function, and vesicular trafficking, indirectly promoting α-synuclein accumulation [6] [9].
  • Environmental triggers: Chronic exposure to pesticides (rotenone, paraquat), heavy metals, and air pollutants induces oxidative stress and mitochondrial complex I inhibition. This stress response upregulates α-synuclein expression as a putative compensatory mechanism, ultimately leading to pathological aggregation. Organophosphates and other pollutants stabilize amyloidogenic intermediates of α-synuclein [6] [9].
  • Cellular consequences: α-Synuclein oligomers impair synaptic vesicle endocytosis by disrupting clathrin-mediated retrieval mechanisms, mitochondrial function by inhibiting complex I and inducing reactive oxygen species production, lysosomal degradation by permeabilizing membranes, and endoplasmic reticulum homeostasis by causing calcium leakage. These disruptions create a vicious cycle that further promotes aggregation [1] [6] [9].

Table 1: Genetic Factors Contributing to α-Synuclein Overexpression in Parkinson Disease

Gene/LocusInheritance PatternEffect on α-SynucleinClinical Correlation
SNCA (multiplication)Autosomal dominantIncreased expressionGene dosage effect: Earlier onset with copy number
SNCA (missense mutations)Autosomal dominantEnhanced aggregationVariable penetrance, early-onset Parkinson disease
LRRK2Autosomal dominantImpaired vesicular traffickingMost common genetic cause of late-onset Parkinson disease
GBA1Risk factorReduced lysosomal clearance5–10-fold increased Parkinson disease risk
PRKNAutosomal recessiveMitochondrial dysfunctionEarly-onset Parkinson disease, slow progression

Limitations of Conventional Protein-Targeting Therapies for Neurodegenerative Disorders

Traditional therapeutic strategies targeting α-synuclein protein have faced significant scientific and clinical challenges, largely attributable to the protein's intrinsic structural properties and the complexity of Parkinson disease pathogenesis. The intrinsically disordered nature of native α-synuclein precludes well-defined binding pockets, rendering conventional small-molecule inhibitors ineffective. This structural characteristic has led to α-synuclein being classified as "undruggable" using standard pharmacological approaches designed for structured proteins with deep hydrophobic pockets [3] [7].

Immunotherapy-based strategies (active vaccination and passive immunization) developed against α-synuclein aggregates have demonstrated promise in preclinical models by promoting clearance of extracellular aggregates and reducing cell-to-cell transmission. However, these approaches face substantial limitations:

  • Blood-brain barrier penetration: Monoclonal antibodies exhibit poor central nervous system bioavailability (typically <1% of systemic concentrations), requiring high intravenous doses that increase the risk of peripheral immune adverse effects [3].
  • Target specificity: Most antibodies recognize C-terminal epitopes of α-synuclein rather than conformation-specific oligomers. This lack of specificity for pathological aggregates reduces therapeutic efficacy and risks unintended sequestration of physiological α-synuclein [3] [4].
  • Intracellular accessibility: Antibodies cannot effectively access the cytosolic compartment where α-synuclein oligomerization initiates, limiting their effect to extracellular species [4].

Small molecules designed to inhibit α-synuclein aggregation or stabilize monomers have encountered failures in clinical translation due to insufficient target engagement, lack of specificity, and inability to achieve therapeutic concentrations in the brain. For example, the aggregation inhibitor anle138b showed preclinical efficacy but faced formulation challenges and limited bioavailability in humans. Similarly, autophagy enhancers (like rapamycin analogs) aimed at clearing α-synuclein aggregates exhibit broad effects beyond proteostasis, leading to off-target consequences that complicate clinical application [9].

Table 2: Challenges of Conventional α-Synuclein-Targeted Therapeutic Approaches

Therapeutic ClassRepresentative AgentsPrimary Limitations
Monoclonal AntibodiesPrasinezumab, CinpanemabPoor blood-brain barrier penetration; Inability to target intracellular aggregates; High systemic exposure causing immune reactions
Active VaccinesAFFITOPE® PD01A, PD03AEpitope specificity challenges; Variable immune response in elderly population; Risk of autoimmune reactions
Small Molecule Aggregation InhibitorsAnle138b, NPT200-11Low binding affinity for disordered proteins; Limited target engagement; Insufficient brain bioavailability
Autophagy EnhancersRapamycin, MetforminPleiotropic cellular effects; Off-target toxicity; Lack of specificity for α-synuclein clearance

Rationale for Messenger RNA-Targeted Therapeutic Strategies in Synucleinopathies

The limitations inherent to protein-directed approaches have catalyzed interest in pre-translational intervention strategies targeting SNCA messenger RNA. Reducing α-synuclein synthesis at the transcriptional or translational level offers a theoretically powerful approach to prevent the initial formation of pathological aggregates. This strategy circumvents the "undruggable" nature of the intrinsically disordered protein by focusing on its structured RNA precursor. Multiple lines of evidence support the validity of reducing α-synuclein expression:

  • Human genetic evidence: SNCA locus triplication causes early-onset Parkinson disease with abundant Lewy pathology, demonstrating that increased α-synuclein expression alone suffices to drive neurodegeneration [2].
  • Preclinical proof-of-concept: SNCA knockout mice exhibit no neurodegeneration and only mild synaptic vesicle recycling defects, suggesting that reducing α-synuclein expression may be well-tolerated [4].
  • Therapeutic window: Partial reduction (30–50%) of α-synuclein levels in models provides substantial protection against seeded aggregation and neurotoxicity, indicating complete suppression may be unnecessary [8] [10].

Several RNA-targeted modalities have emerged for SNCA suppression:

  • Antisense oligonucleotides: These chemically modified single-stranded DNA molecules bind complementary SNCA messenger RNA sequences and induce degradation by RNase H. While intracerebroventricular administration has shown efficacy in preclinical models, limitations include poor blood-brain barrier penetration, high manufacturing costs, and potential off-target effects [5].
  • Small interfering RNA: Double-stranded RNA duplexes that harness the RNA interference pathway for sequence-specific messenger RNA degradation. Similar to antisense oligonucleotides, delivery challenges to affected brain regions persist [5].
  • Small molecule messenger RNA binders: Drug-like compounds targeting structural elements within the SNCA messenger RNA transcript to inhibit translation. This approach offers advantages including oral bioavailability, favorable blood-brain barrier penetration, and lower production costs compared to biologics [7] [8] [10].

Synucleozid hydrochloride exemplifies this latter approach as a first-in-class small molecule inhibitor of SNCA translation. It selectively targets an iron-responsive element-like stem-loop within the SNCA messenger RNA 5' untranslated region, a structural motif that naturally regulates several neuronal proteins. This targeting strategy exploits endogenous RNA regulatory machinery while circumventing the challenges associated with oligonucleotide delivery [8] [10].

Table 3: RNA-Targeted Therapeutic Agents for α-Synuclein Reduction

Therapeutic ModalityMechanism of ActionDelivery ChallengeAdvantage
Antisense OligonucleotidesRNase H-mediated messenger RNA degradationIntrathecal or intracerebroventricular administration requiredHigh target specificity; Long-lasting effect
Small Interfering RNARNA-induced silencing complex-mediated cleavageNanoparticle carriers needed for brain deliveryHigh catalytic potency; Endogenous pathway engagement
Small Molecule Binders (Synucleozid)Ribosomal blockade at 5' untranslated regionOral bioavailability optimizationBlood-brain barrier penetrance; Lower manufacturing cost
Ribonuclease-Targeting ChimerasRibonuclease L recruitment for messenger RNA degradationMolecular weight optimizationCatalytic activity; Enhanced selectivity

Properties

Product Name

Synucleozid hydrochloride

IUPAC Name

2-[4-(4-carbamimidoylanilino)phenyl]-1H-indole-6-carboximidamide;hydrochloride

Molecular Formula

C22H21ClN6

Molecular Weight

404.9 g/mol

InChI

InChI=1S/C22H20N6.ClH/c23-21(24)14-5-9-18(10-6-14)27-17-7-3-13(4-8-17)19-11-15-1-2-16(22(25)26)12-20(15)28-19;/h1-12,27-28H,(H3,23,24)(H3,25,26);1H

InChI Key

GKVDOKIPCRSEMM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)NC4=CC=C(C=C4)C(=N)N.Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)NC4=CC=C(C=C4)C(=N)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.